molecular formula C8H6N2O5 B081857 3',5'-Dinitroacetophenone CAS No. 14401-75-3

3',5'-Dinitroacetophenone

Cat. No. B081857
CAS RN: 14401-75-3
M. Wt: 210.14 g/mol
InChI Key: WGJQPJOLPLYFJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3',5'-Dinitroacetophenone involves several steps, starting from 3,5-dinitrobenzoyl chloride and progressing through condensation, acid-catalyzed decarboxylation, selective reduction, diazotization, and nucleophilic displacement, culminating in bromination to produce the final compound. This compound is photochemically labile, generating a highly reactive nitrene upon ultraviolet irradiation, which allows it to alkylate amino or mercapto groups of amino acids or nucleosides (Seela, 1976).

Molecular Structure Analysis

A detailed structural study on related compounds shows how weak intermolecular interactions play a crucial role in their crystal structures. Such studies provide insights into the molecular geometry and stability of compounds similar to 3',5'-Dinitroacetophenone, emphasizing the importance of hydrogen bonding and other non-covalent interactions in their supramolecular assembly (Chattopadhyay et al., 2012).

Chemical Reactions and Properties

3',5'-Dinitroacetophenone undergoes various chemical reactions, demonstrating its reactivity and the potential for creating complex molecular structures. For example, its ability to participate in hydrogen bond mediated open-frame networks in coordination polymers showcases its versatility in forming stable structures through specific molecular interactions (Varughese & Pedireddi, 2005).

Scientific Research Applications

  • Cross-Linking of Biopolymers : 3',5'-Dinitroacetophenone is used in the synthesis of photochemically activatable heterobifunctional reagents like 5-azido-3-nitro-ω-bromo-acetophenone. These reagents are crucial for cross-linking proteins or nucleic acids, an essential process in studying biological molecules and their interactions (Seela, 1976).

  • Inhibitors of Erythrocyte Anion Transport : Derivatives of 4-hydroxy-3,5-dinitroacetophenone, such as α-brominated versions, are potent inhibitors of erythrocyte anion transport. These compounds are significant in studying cell transport mechanisms and developing therapeutic agents (Borders et al., 1989).

  • Synthesis of Novel Organic Compounds : 3',5'-Dinitroacetophenone is instrumental in the synthesis of various organic compounds, including 3-hydroxy-2,6-dinitroacetophenone. These compounds have applications in developing pharmaceuticals, dyes, and other industrial chemicals (Cristiano, Johnstone, & Pratt, 1995).

  • Antimicrobial Activity : The compound plays a role in the synthesis of chalcones, which exhibit antibacterial and antifungal activities. This property is crucial for developing new antimicrobial agents (Ameta, Kumar, & Rathore, 2011).

  • Polymer Chemistry : 3',5'-Dinitroacetophenone derivatives are used in synthesizing novel fluorinated monomers for polyimides, which are valuable in creating high-performance materials for various industrial applications (Brink, Brandom, Wilkes, & McGrath, 1994).

  • Corrosion Inhibition : 3-Nitroacetophenone, a related compound, is studied for its corrosion inhibition properties in acidic mediums. Such studies are critical in developing eco-friendly corrosion inhibitors for various metals and alloys (Ibrahim et al., 2022).

Safety And Hazards

3’,5’-Dinitroacetophenone may cause an allergic skin reaction and serious eye damage . Precautionary measures include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1-(3,5-dinitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJQPJOLPLYFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293175
Record name 3',5'-Dinitroacetophenone
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Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dinitroacetophenone

CAS RN

14401-75-3
Record name 1-(3,5-Dinitrophenyl)ethanone
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Record name 14401-75-3
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Record name 3',5'-Dinitroacetophenone
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Record name 3,5-Dinitroacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
SR Alpha - The Journal of Organic Chemistry, 1973 - ACS Publications
Discussion Reduction of Y with tin in hydrochloric acid re-sulted in a compound having a similar nmr except for the presence of amine hydrogens (4 H) at 3.8 and a shift of the aromatic …
Number of citations: 1 pubs.acs.org
CL Borders Jr, DM Perez, MW Lafferty, AJ Kondow… - Bioorganic …, 1989 - Elsevier
4-Hydroxy-3,5-dinitroacetophenone anion inhibits erythrocyte anion transport with a K 50 of 220 μm in 165 mm KCl, pH 7.3, at 0C. Substitution of bromine atoms on the α-carbon greatly …
Number of citations: 9 www.sciencedirect.com
H Sugiura, K Teranishi, R Amemiya, M Yamaguchi - Chemistry letters, 2008 - journal.csj.jp
Optically active 1,12-dialkylbenzo[c]phenanthrene-5,8-dimethanols and its derivatives formed charge-transfer (CT) complexes with 3,5-dinitroacetophenone in solution, and the …
Number of citations: 7 www.journal.csj.jp
MJ Strauss - The Journal of Organic Chemistry, 1974 - ACS Publications
A recent report of the formation of naphthalene derivatives, 2, from reaction of 3, 5-dinitroacetophenone and re-lated aromatics with acetone and diethylamine was of con-siderable …
Number of citations: 4 pubs.acs.org
JD Chapman, JA Raleigh, J Borsa… - … Journal of Radiation …, 1972 - Taylor & Francis
Analogues of p-nitroacetophenone (PNAP) have been tested on Chinese-hamster cells for their ability to inhibit cell proliferation (measure of toxicity) and to sensitize hypoxic cells to x-…
Number of citations: 57 www.tandfonline.com
KL Ameta, B Kumar, NS Rathore - E-Journal of Chemistry, 2011 - downloads.hindawi.com
Application of solid support, solvent free reaction condition and a dynamic microwave power system in the chemical synthesis of some novel 1, 3-diaryl-propenones has been described…
Number of citations: 22 downloads.hindawi.com
JL Reiner, CM Wong, KF Arcaro… - Environmental science & …, 2007 - ACS Publications
Synthetic musk compounds are used as additives in many consumer products, including perfumes, deodorants, and detergents. Earlier studies have reported the occurrence of …
Number of citations: 165 pubs.acs.org
L Ma, Y Jing, J Zhou, XY Zeng, XL Zhang, YX Yu - Environ Chem, 2014 - hero.epa.gov
The distributions of 7 synthetic musks in surface water and sediments collected from the Meiliang Bay, Taihu Lake, in China, were investigated. Four major musks, including 1, 3, 4, 6, 7, …
Number of citations: 6 hero.epa.gov
RC Fuson, G Munn - Journal of the American Chemical Society, 1949 - ACS Publications
The 2'-methyl-3', 5'-dinitrochalcone yielded a monobromo derivative when it was allowed to re-act with bromine inacetic acid solution. Oxida-tion of the bromochalcone with …
Number of citations: 3 pubs.acs.org
APG Kieboom - Synthesis, 1975 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 1 www.thieme-connect.com

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